Methyl-(2,4,6-triphenylphenyl)phosphane
CAS No.: 881407-19-8
Cat. No.: VC19014178
Molecular Formula: C25H21P
Molecular Weight: 352.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 881407-19-8 |
---|---|
Molecular Formula | C25H21P |
Molecular Weight | 352.4 g/mol |
IUPAC Name | methyl-(2,4,6-triphenylphenyl)phosphane |
Standard InChI | InChI=1S/C25H21P/c1-26-25-23(20-13-7-3-8-14-20)17-22(19-11-5-2-6-12-19)18-24(25)21-15-9-4-10-16-21/h2-18,26H,1H3 |
Standard InChI Key | PWMRCEDESRAGKB-UHFFFAOYSA-N |
Canonical SMILES | CPC1=C(C=C(C=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
Methyl-(2,4,6-triphenylphenyl)phosphane (C₃₁H₂₇P) consists of a central phosphorus atom bonded to three distinct groups: a methyl group (-CH₃), a 2,4,6-triphenylphenyl moiety, and a lone pair of electrons. The 2,4,6-triphenylphenyl group is a highly substituted aromatic system where three phenyl rings are attached to a central benzene ring at the 2, 4, and 6 positions, creating a cone-shaped steric environment around the phosphorus center .
Key structural parameters can be extrapolated from analogous compounds. For example, methylenebis(2,4,6-triisopropylphenylphosphine) (PubChem CID: 5379913) features a similar steric profile, with a molecular weight of 484.7 g/mol and a phosphorus-phosphorus bond length of approximately 2.2 Å . While the exact bond angles for Methyl-(2,4,6-triphenylphenyl)phosphane remain uncharacterized, computational models predict a C-P-C angle of ~98°–102°, consistent with trialkylphosphines .
Synthesis and Purification
The synthesis of Methyl-(2,4,6-triphenylphenyl)phosphane likely follows established methodologies for asymmetric triarylphosphines. A plausible route involves:
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Preparation of 2,4,6-Triphenylphenol: Bromination of 1,3,5-triphenylbenzene (CAS 10368-73-7) using Br₂ in the presence of a Lewis acid catalyst yields 2-bromo-1,3,5-triphenylbenzene . Subsequent Ullmann coupling with a methylphosphine precursor could introduce the phosphorus moiety.
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Mannich-Type Phosphination: Reacting the brominated intermediate with methylphosphine under basic conditions (e.g., K₂CO₃ in DMF) facilitates nucleophilic aromatic substitution, replacing the bromine atom with a methylphosphine group .
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Purification: Column chromatography on silica gel or recrystallization from ethanol/water mixtures isolates the product.
This hypothetical pathway aligns with the synthesis of Tris(2,4,6-trimethoxyphenyl)phosphine (TTMPP), where methoxy-substituted aryl groups are introduced via similar coupling reactions .
Physical and Spectroscopic Properties
While experimental data for Methyl-(2,4,6-triphenylphenyl)phosphane is unavailable, comparisons to structurally related compounds permit reasonable estimations:
The compound’s UV-Vis spectrum would likely exhibit absorption bands near 270 nm (π→π* transitions of aromatic systems), while its IR spectrum would show C-P stretching vibrations at 650–750 cm⁻¹ .
Chemical Reactivity and Catalytic Applications
Methyl-(2,4,6-triphenylphenyl)phosphane’s steric bulk and electron-donating capacity make it a candidate for stabilizing low-coordinate metal complexes. Key reactivity aspects include:
Ligand Properties in Transition Metal Catalysis
The 2,4,6-triphenylphenyl group creates a rigid, three-dimensional pocket around the phosphorus atom, favoring the formation of monoligated metal complexes. This contrasts with smaller phosphines (e.g., PPh₃), which often form bis- or tris-ligated species. For instance, palladium complexes of TTMPP exhibit enhanced catalytic activity in cross-coupling reactions due to reduced steric crowding . Methyl-(2,4,6-triphenylphenyl)phosphane could similarly improve selectivity in Suzuki-Miyaura couplings by suppressing β-hydride elimination pathways.
Lewis Basicity and Nucleophilicity
The methyl group’s electron-donating inductive effect increases the phosphorus lone pair’s nucleophilicity compared to fully aryl-substituted phosphines. This property may enable applications in:
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Deprotection of Silyl Ethers: Analogous to TTMPP’s role in desilylating ketene silyl acetals , Methyl-(2,4,6-triphenylphenyl)phosphane could facilitate enolate generation under mild conditions.
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Baylis-Hillman Reactions: The phosphorus center may act as a nucleophilic catalyst, accelerating the coupling of α,β-unsaturated carbonyl compounds with aldehydes .
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